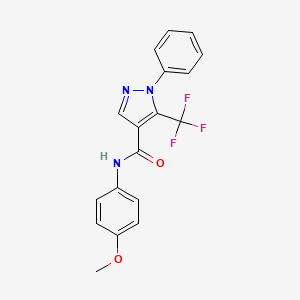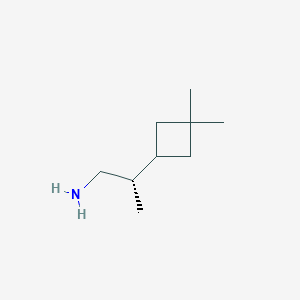![molecular formula C21H20N4O B2980579 N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896065-40-0](/img/structure/B2980579.png)
N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring system . This core is substituted with various functional groups including a 3-methoxyphenyl group, a phenyl group, and an amine group. Compounds with similar structures have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system . The presence of various substituents (3-methoxyphenyl, phenyl, and amine groups) would further influence the overall structure and properties of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of various functional groups. For instance, the amine group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions. The exact reactions would depend on the reaction conditions and the presence of other reactants .Scientific Research Applications
Pharmacological Potentials and Molecular Modeling
- A derivative within the same chemical family has shown significant promise as a human A3 adenosine receptor antagonist. This compound demonstrated low nanomolar affinity and high selectivity towards the receptor, indicating its potential in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures. This suggests its application in managing neurotoxicity, supported by in silico receptor-driven approaches for understanding binding data and molecular bases of receptor affinity (Squarcialupi et al., 2013).
Synthesis and Crystal Structure
- The synthesis and crystal structure of N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine were detailed, highlighting its moderate anticancer activity. This illustrates the compound's structural characteristics and potential in cancer research (Lu Jiu-fu et al., 2015).
Antitumor and Antimicrobial Activities
- Research on enaminones, serving as building blocks for substituted pyrazoles, including derivatives of this compound, revealed their potential for antitumor and antimicrobial activities. This indicates the compound's versatility in developing treatments against various diseases (Riyadh, 2011).
Inhibitory Activity on cGMP Phosphodiesterase
- Another study on a related chemical series emphasized the specific inhibition of cGMP phosphodiesterase, showcasing the compound's role in managing blood pressure and potential for treating hypertension (Dumaitre & Dodic, 1996).
Fluorescent Probes for Biological Detection
- Research has also explored the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates in preparing novel functional fluorophores. Such derivatives exhibit potential as fluorescent probes for detecting biologically or environmentally relevant species, leveraging the structural backbone of this compound for imaging applications (Castillo et al., 2018).
Future Directions
Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the interest in pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry , this compound could be a promising candidate for further study.
Mechanism of Action
Target of Action
Compounds similar to the one often target protein kinases, such as CDK6 . These kinases play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
These compounds typically inhibit the activity of their target kinases, disrupting the normal cell cycle and transcription processes . This can lead to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The primary pathway affected would be the cell cycle, particularly the transitions between different phases of the cycle. This can lead to cell cycle arrest and apoptosis .
Result of Action
The ultimate result of this compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells. This could potentially lead to a decrease in tumor size and progression .
properties
IUPAC Name |
N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-12-19(23-17-10-7-11-18(13-17)26-3)25-21(22-14)20(15(2)24-25)16-8-5-4-6-9-16/h4-13,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIMZNQTAHAERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide](/img/structure/B2980500.png)
![5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2980501.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(tert-butylamino)naphthalene-1,4-dione](/img/structure/B2980503.png)
![N-(3,5-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2980504.png)



![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2980510.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide](/img/structure/B2980511.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide](/img/structure/B2980512.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2980518.png)
